4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, showing selective cytotoxicity against tumorigenic cell lines. A derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited significant in vivo tumor growth inhibition, highlighting the potential of such compounds in cancer therapy (Yoshida et al., 2005).
Anticancer Agents
Another study focused on the synthesis of indapamide derivatives, including compounds with a benzothiazole moiety, demonstrating proapoptotic activity against melanoma cell lines. Specifically, one compound showed considerable growth inhibition, indicating its potential as an anticancer agent (Yılmaz et al., 2015).
Antibacterial Studies
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown promising antibacterial activities against a range of microorganisms. This suggests the compound's utility in developing new antibacterial agents (Obasi et al., 2017).
Structural Characterization
The structural characterization of novel benzothiazoles, including derivatives of the 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, has been performed. These studies provide insights into the molecular arrangement and potential interaction mechanisms relevant to their biological activities (Ćaleta et al., 2008).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, a related class of compounds, has shown their potential as selective class III agents in cardiac electrophysiology. This points to the broader utility of benzothiazole derivatives in medical applications beyond their antimicrobial and anticancer properties (Morgan et al., 1990).
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is the ryanodine receptor (RyRs) found in pests . These receptors play a crucial role in the regulation of intracellular calcium levels .
Mode of Action
This compound interacts with the ryanodine receptors (RyRs) in pests, effectively activating them . This activation opens calcium ion channels, leading to a continuous release of stored calcium ions into the sarcoplasm .
Biochemical Pathways
The continuous release of calcium ions into the sarcoplasm due to the activation of RyRs by this compound disrupts the normal biochemical pathways
Pharmacokinetics
Similar benzothiazole derivatives have shown good absorption and distribution profiles . The impact of these properties on the bioavailability of this compound is subject to further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium ion homeostasis in pests . This disruption can lead to various downstream effects, potentially including paralysis or death of the pest.
Properties
IUPAC Name |
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-6-11(17)7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGHLJWIGOROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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